molecular formula C9H14N2O2 B14708177 1,5-Bis(aziridin-1-yl)pentane-1,5-dione CAS No. 21383-80-2

1,5-Bis(aziridin-1-yl)pentane-1,5-dione

Cat. No.: B14708177
CAS No.: 21383-80-2
M. Wt: 182.22 g/mol
InChI Key: YEHHXQNOPAZGOL-UHFFFAOYSA-N
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Description

1,5-Bis(aziridin-1-yl)pentane-1,5-dione is a chemical compound characterized by the presence of two aziridine rings attached to a pentane-1,5-dione backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(aziridin-1-yl)pentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-diketones with aziridine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(aziridin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aziridines, while oxidation can yield aziridine N-oxides.

Scientific Research Applications

1,5-Bis(aziridin-1-yl)pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

    Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.

Mechanism of Action

The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-dione involves its high reactivity due to the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s cytotoxicity is attributed to its ability to cross-link DNA, thereby inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(aziridin-1-yl)pentane-1,5-dione is unique due to the presence of aziridine rings, which impart high reactivity and potential for cross-linking. This makes it particularly valuable in applications requiring reactive intermediates or cross-linking agents.

Properties

CAS No.

21383-80-2

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,5-bis(aziridin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C9H14N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h1-7H2

InChI Key

YEHHXQNOPAZGOL-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)CCCC(=O)N2CC2

Origin of Product

United States

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